Cas no 72678-95-6 (2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid)

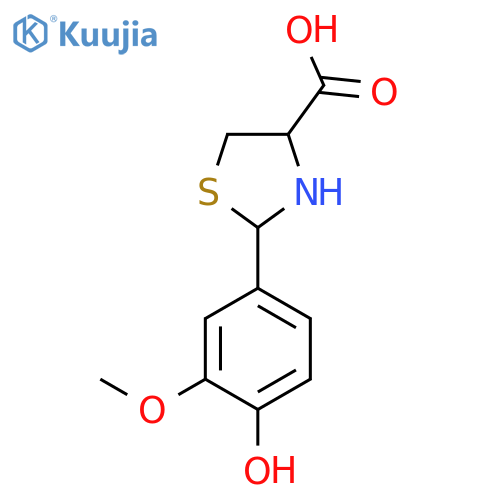

72678-95-6 structure

商品名:2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS番号:72678-95-6

MF:C11H13NO4S

メガワット:255.29022192955

MDL:MFCD00171183

CID:4159639

PubChem ID:2787098

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-

- AURORA 687

- AKOS BBS-00007548

- 2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID

- 2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid

- EU-0026913

- EN300-24456

- MS-6810

- AF-399/36407052

- 72678-95-6

- BBL028317

- SCHEMBL13236199

- CS-0242086

- AKOS016040277

- (4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid

- MFCD00171183

- CHEMBL429806

- FH169047

- STL372651

- 2-(4-hydroxy-3-methoxyphenyl)-4-carboxy-1,3-thiazolidine

- SB49426

- AKOS000201217

- 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

-

- MDL: MFCD00171183

- インチ: InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)

- InChIKey: JWNFSTNMEBJXKG-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 255.05652907Da

- どういたいしつりょう: 255.05652907Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No date available

- ふってん: 514.5±50.0 °C at 760 mmHg

- フラッシュポイント: 265.0±30.1 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24456-0.5g |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 0.5g |

$68.0 | 2024-06-19 | |

| Enamine | EN300-24456-5.0g |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 5.0g |

$243.0 | 2024-06-19 | |

| 1PlusChem | 1P00J0HG-250mg |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 250mg |

$112.00 | 2024-04-21 | |

| abcr | AB161210-10g |

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid; . |

72678-95-6 | 10g |

€325.00 | 2025-02-19 | ||

| Enamine | EN300-24456-5g |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 5g |

$243.0 | 2023-09-15 | |

| Enamine | EN300-24456-10g |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 10g |

$277.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312756-10g |

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 98% | 10g |

¥3121.00 | 2024-05-02 | |

| abcr | AB161210-5g |

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid; . |

72678-95-6 | 5g |

€290.00 | 2025-02-19 | ||

| Aaron | AR00J0PS-500mg |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 500mg |

$119.00 | 2025-02-14 | |

| 1PlusChem | 1P00J0HG-50mg |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

72678-95-6 | 95% | 50mg |

$84.00 | 2024-04-21 |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

72678-95-6 (2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 81216-14-0(7-bromohept-1-yne)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:72678-95-6)2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):172.0/193.0